2-Butyloct-2-enal
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Overview
Description
2-Butyloct-2-enal is an organic compound with the molecular formula C12H22O. It is a volatile liquid that can be irritating to the skin and eyes upon contact . This compound is also known by other names such as 2-n-Butyloct-2-enal and this compound .
Preparation Methods
2-Butyloct-2-enal can be synthesized through various methods. One common synthetic route involves the reaction of isobutyraldehyde with octanal in the presence of a base catalyst . The reaction typically occurs under mild conditions and yields the desired product with high selectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Butyloct-2-enal undergoes several types of chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or ether. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
2-Butyloct-2-enal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyloct-2-enal involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
2-Butyloct-2-enal can be compared with other similar compounds such as:
2-Hexylidenehexanal: Similar in structure but with different chain lengths.
2-Ethyl-2-hexenal: Another aldehyde with a shorter carbon chain.
2,4-Dodecadienal: A compound with a longer carbon chain and additional double bonds.
These compounds share some chemical properties but differ in their reactivity, applications, and biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13019-16-4 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-2-butyloct-2-enal |
InChI |
InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10+ |
InChI Key |
LYGMPIZYNJGJKP-ZRDIBKRKSA-N |
SMILES |
CCCCCC=C(CCCC)C=O |
Isomeric SMILES |
CCCCC/C=C(\CCCC)/C=O |
Canonical SMILES |
CCCCCC=C(CCCC)C=O |
Key on ui other cas no. |
64935-38-2 |
Synonyms |
2-butyl-2-octenal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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